

Application Note: Quantitative Analysis of Dihydrohomofolic Acid by High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: *Dihydrohomofolic acid*

Cat. No.: *B1670599*

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Abstract

This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **dihydrohomofolic acid**. **Dihydrohomofolic acid**, a critical analogue of folic acid, plays a significant role in biochemical research and drug development. The presented methodology provides a straightforward approach for the separation and quantification of **dihydrohomofolic acid**, ensuring high precision and accuracy. This protocol is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries engaged in the analysis of folate derivatives.

Introduction

Dihydrohomofolic acid is a structural analogue of dihydrofolic acid, an intermediate in the folate metabolic pathway. Its study is crucial for understanding the mechanisms of antifolate drugs and for the development of new therapeutic agents. A validated analytical method for the accurate quantification of **dihydrohomofolic acid** is therefore essential. This application note describes a simple isocratic reversed-phase HPLC method with UV detection, adapted from established protocols for folic acid and its related compounds, to provide a reliable analytical tool for researchers.

Experimental Protocol

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Column: Inertsil C8 (250 x 4.6 mm, 5 µm) or equivalent.[1]
- Reagents:
 - Methanol (HPLC grade)
 - Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
 - Orthophosphoric acid (Analytical grade)
 - Water (HPLC grade)
 - **Dihydrohomofolic acid** reference standard

Chromatographic Conditions

A summary of the HPLC instrument parameters is provided in the table below.

Parameter	Value
Mobile Phase	Methanol : 0.05 M Phosphate Buffer (pH 6.4) (12:88, v/v)[1]
Flow Rate	0.7 mL/min[1]
Column Temperature	30 °C[1]
Injection Volume	5 µL[1]
Detection	UV at 280 nm[1]
Run Time	Approximately 15 minutes

Preparation of Solutions

Mobile Phase (0.05 M Phosphate Buffer, pH 6.4):

- Dissolve 6.8 g of KH_2PO_4 in 1000 mL of HPLC grade water.
- Adjust the pH to 6.4 with a dilute solution of orthophosphoric acid or potassium hydroxide.
- Filter the buffer through a 0.45 μm membrane filter and degas prior to use.
- Prepare the final mobile phase by mixing 120 mL of methanol with 880 mL of the phosphate buffer.^[1]

Standard Solution Preparation: Due to the air, light, and temperature sensitivity of **dihydrohomofolic acid**, all handling should be performed expeditiously and with protection from light.

- Accurately weigh approximately 10 mg of **dihydrohomofolic acid** reference standard.
- Dissolve the standard in a minimal amount of 0.1 M NaOH.
- Dilute with the mobile phase to a final volume of 100 mL in a volumetric flask to obtain a stock solution of 100 $\mu\text{g/mL}$.
- Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 $\mu\text{g/mL}$ to 50 $\mu\text{g/mL}$.

Sample Preparation: The sample preparation procedure will vary depending on the matrix. For a bulk drug substance:

- Accurately weigh a sample of the **dihydrohomofolic acid**-containing material.
- Dissolve the sample in a minimal amount of 0.1 M NaOH and dilute with the mobile phase to a known volume to achieve a theoretical concentration within the calibration range.
- Filter the sample solution through a 0.45 μm syringe filter into an HPLC vial before injection.

Data Presentation

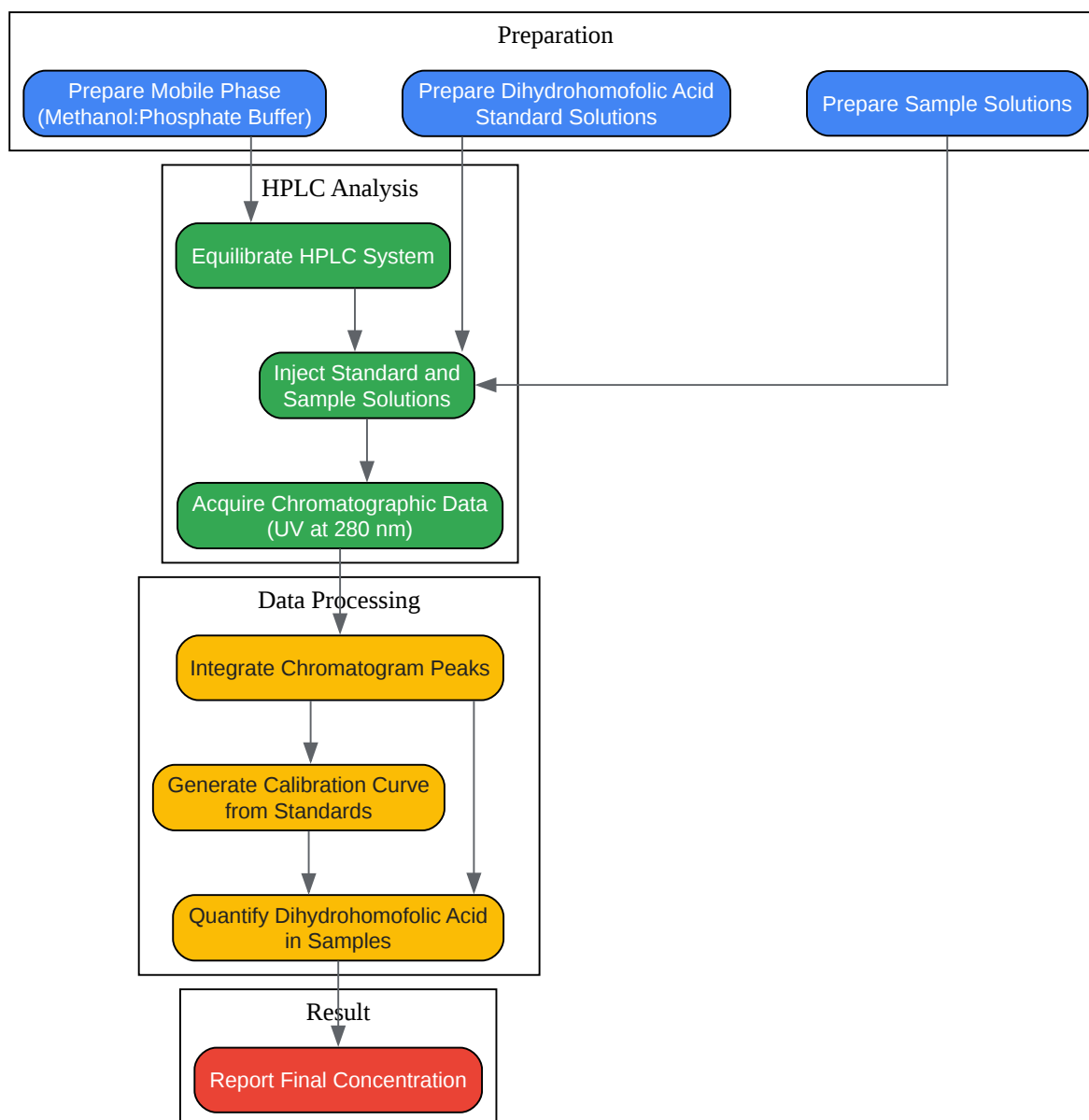
The following table summarizes the expected quantitative performance parameters of this method, based on typical validation results for similar compounds.

Parameter	Expected Value
Retention Time	To be determined experimentally (estimated 5-10 min)
Linearity (R^2)	> 0.999
Limit of Detection (LOD)	To be determined experimentally
Limit of Quantification (LOQ)	To be determined experimentally
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Method Validation

The described method should be fully validated according to ICH guidelines to ensure its suitability for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Experimental Workflow Diagram



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Caption: Workflow for the HPLC analysis of **dihydrohomofolic acid**.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of **dihydrohomofolic acid**. The use of a common C8 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. Proper validation is necessary to ensure the method's performance for specific applications. This protocol will be a valuable tool for researchers and professionals working with **dihydrohomofolic acid** and related folate analogues.

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References

- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
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